Cas no 90562-10-0 (1-Bromo-4-(3-bromopropyl)benzene)

1-Bromo-4-(3-bromopropyl)benzene structure
90562-10-0 structure
Product Name:1-Bromo-4-(3-bromopropyl)benzene
Numero CAS:90562-10-0
MF:C9H10Br2
MW:277.983701229095
MDL:MFCD09744416
CID:1952472
PubChem ID:15153578
Update Time:2024-10-26

1-Bromo-4-(3-bromopropyl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Bromo-4-(3-bromopropyl)benzene
    • 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole
    • 9-(4-bromophenyl)-3,6-di-tert-butylcarbazole
    • 1-bromo-4-(3-bromo-propyl)-benzene
    • SureCN4369118
    • 1-bromo-3-(4-bromophenyl)propane
    • 3,6-di-tert-butyl-9-(4-bromophenyl)-9H-carbazole
    • 1-bromo-4-(3,6-di-tert-butylcarbazol-9-yl)benzene
    • 3-(4-bromophenyl)propyl bromide
    • 3-(4-bromophenyl)-propyl bromide
    • N-(4-bromophenyl)-3,6-di-tert-butylcarbazole
    • bromo-4-(3-bromopropyl)benzene
    • 9-(4-bromo-phenyl)-3,6-di-tert-butyl-9H-carbazole
    • CTK1J0402
    • 4-bromo-1-(3-bromopropyl)benzene
    • 9-(4-bromo-phenyl)3,6-di-tert-butyl-9H-carbazole
    • 9H-Carbazole, 9-(4-bromophenyl)-3,6-bis(1,1-dimethylethyl)-
    • HUOADVRCIRXGBF-UHFFFAOYSA-N
    • AM87403
    • Benzene, 1-bromo-4-(3-bromopropyl)-
    • AK544095
    • Y4633
    • 1-Bromo-4-(3-bromopropyl)benzene (ACI)
    • 3-(p-Bromophenyl)propyl bromide
    • 4-(3-Bromopropyl)bromobenzene
    • CS-0158402
    • AKOS011898140
    • EN300-674472
    • DS-19285
    • AB91719
    • SCHEMBL80599
    • J-504432
    • MFCD09744416
    • 90562-10-0
    • MDL: MFCD09744416
    • Inchi: 1S/C9H10Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
    • Chiave InChI: HUOADVRCIRXGBF-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(CCCBr)=CC=1

Proprietà calcolate

  • Massa esatta: 277.91288g/mol
  • Massa monoisotopica: 275.91493g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 3
  • Complessità: 95.7
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 4

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1-Bromo-4-(3-bromopropyl)benzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Methanesulfonyl chloride ;  1 h, rt
1.3 Reagents: Methylmagnesium bromide Solvents: Diethyl ether ,  Toluene ;  rt; 1 h, rt
1.4 Reagents: Methanol ;  rt
Riferimento
Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents
Hirbawi, Nadia ; Lin, Patricia C. ; Jarvo, Elizabeth R., Journal of Organic Chemistry, 2022, 87(18), 12352-12369

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 18 h, rt
1.4 Reagents: Sodium chloride Solvents: Water ;  rt
Riferimento
Chemical modification-mediated optimisation of bronchodilatory activity of mepenzolate, a muscarinic receptor antagonist with anti-inflammatory activity
Yamashita, Yasunobu; Tanaka, Ken-ichiro; Yamakawa, Naoki; Asano, Teita; Kanda, Yuki; et al, Bioorganic & Medicinal Chemistry, 2019, 27(15), 3339-3346

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C; 15 min, rt
Riferimento
Development of Prodrug 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl Benzoate (TG100801): A Topically Administered Therapeutic Candidate in Clinical Trials for the Treatment of Age-Related Macular Degeneration
Palanki, Moorthy S. S.; Akiyama, Hideo; Campochiaro, Peter; Cao, Jianguo; Chow, Chun P.; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1546-1559

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
Riferimento
Syntheses and evaluation of a homologous series of aza-vesamicol as improved radioiodine-labeled probes for sigma-1 receptor imaging
Ogawa, Kazuma ; Masuda, Ryohei; Mishiro, Kenji; Wang, Mengfei; Kozaka, Takashi; et al, Bioorganic & Medicinal Chemistry, 2019, 27(10), 1990-1996

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  heated
Riferimento
Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a series of 4-substituted phenyl alkyl triazole-based compounds as potential inhibitors of 17α-hydroxylase/17,20-lyase (P45017α)
Owen, Caroline P.; Dhanani, Sachin; Patel, Chirag H.; Ahmed, Sabbir, Letters in Drug Design & Discovery, 2007, 4(7), 479-483

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  60 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; Beil, Sebastian B. ; Schollmeyer, Dieter; Waldvogel, Siegfried R., Chemistry - A European Journal, 2019, 25(8), 1936-1940

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: tert-Butanol ,  Boron tribromide Solvents: Dichloromethane ;  25 h, 22 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Riferimento
Boron tribromide as a reagent for anti-Markovnikov addition of HBr to cyclopropanes
Gieuw, Matthew H.; Chen, Shuming; Ke, Zhihai; Houk, K. N.; Yeung, Ying-Yeung, Chemical Science, 2020, 11(35), 9426-9433

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C; 8 h, rt
Riferimento
Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides
Molander, Gary A.; Argintaru, O. Andreea; Aron, Ioana; Dreher, Spencer D., Organic Letters, 2010, 12(24), 5783-5785

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 0 °C → 25 °C; 3 h, 25 °C
Riferimento
Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3-H Amination under Visible Light
Zhang, Hongwei; Muniz, Kilian, ACS Catalysis, 2017, 7(6), 4122-4125

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride
1.2 Reagents: Carbon tetrabromide ,  Triphenylphosphine
Riferimento
4-Alkyloxyimino Derivatives of Uridine-5'-triphosphate: Distal Modification of Potent Agonists as a Strategy for Molecular Probes of P2Y2, P2Y4, and P2Y6 Receptors
Jayasekara, P. Suresh; Barrett, Matthew O.; Ball, Christopher B.; Brown, Kyle A.; Hammes, Eva; et al, Journal of Medicinal Chemistry, 2014, 57(9), 3874-3883

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Ethanol ,  Hydrogen ion ;  reflux
1.2 Reagents: Hydrogen Catalysts: Palladium
1.3 Reagents: Oxygen Solvents: Tetrahydrofuran ;  reflux
1.4 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  reflux
Riferimento
Synthesis, biochemical evaluation of a range of potent 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17α-Hydroxylase/17,20-Lyase (P45017α)
Shahid, Imran; Patel, Chirag H.; Dhanani, Sachin; Owen, Caroline P.; Ahmed, Sabbir, Journal of Steroid Biochemistry and Molecular Biology, 2008, 110(1-2), 18-29

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  reflux
Riferimento
Synthesis, biochemical evaluation and rationalization of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17α-hydroxylase/17,20-lyase (P45017α)
Patel, Chirag H.; Dhanani, Sachin; Owen, Caroline P.; Ahmed, Sabbir, Bioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4752-4756

1-Bromo-4-(3-bromopropyl)benzene Raw materials

1-Bromo-4-(3-bromopropyl)benzene Preparation Products

1-Bromo-4-(3-bromopropyl)benzene Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90562-10-0)1-Bromo-4-(3-bromopropyl)benzene
Numero d'ordine:A930303
Stato delle scorte:in Stock
Quantità:5g/10g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:00
Prezzo ($):354.0/706.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:90562-10-0)1-Bromo-4-(3-bromopropyl)benzene
A930303
Purezza:99%/99%
Quantità:5g/10g
Prezzo ($):354.0/706.0
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